molecular formula C16H24N2O4S B5217216 5-(1-azepanylsulfonyl)-N-ethyl-2-methoxybenzamide

5-(1-azepanylsulfonyl)-N-ethyl-2-methoxybenzamide

Cat. No. B5217216
M. Wt: 340.4 g/mol
InChI Key: BWJHODOOOPUQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-azepanylsulfonyl)-N-ethyl-2-methoxybenzamide, also known as E-4031, is a chemical compound that has been widely used in scientific research. This compound is a potassium channel blocker that has been used to study the physiology and pharmacology of potassium channels. E-4031 has been shown to have a variety of effects on the body, including altering heart rate, blood pressure, and neurotransmitter release. In

Mechanism of Action

5-(1-azepanylsulfonyl)-N-ethyl-2-methoxybenzamide is a potassium channel blocker that works by binding to the channel and preventing the flow of potassium ions through it. This inhibition of potassium ion flow results in a prolongation of the action potential duration and an increase in the refractory period of the cell. This mechanism of action has been shown to have a variety of effects on the body, including altering heart rate, blood pressure, and neurotransmitter release.
Biochemical and Physiological Effects
5-(1-azepanylsulfonyl)-N-ethyl-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects on the body. These effects include altering heart rate, blood pressure, and neurotransmitter release. 5-(1-azepanylsulfonyl)-N-ethyl-2-methoxybenzamide has also been shown to have an effect on the QT interval, which is a measure of the time between the start of the Q wave and the end of the T wave in the heart's electrical cycle. Prolongation of the QT interval can lead to an increased risk of cardiac arrhythmias.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(1-azepanylsulfonyl)-N-ethyl-2-methoxybenzamide in lab experiments is that it is a well-characterized compound that has been extensively studied. This means that researchers have a good understanding of its mechanism of action and its effects on the body. Another advantage is that it is relatively easy to synthesize, which makes it readily available for use in experiments.
One limitation of using 5-(1-azepanylsulfonyl)-N-ethyl-2-methoxybenzamide in lab experiments is that it is a potent potassium channel blocker that can have significant effects on the body. This means that researchers need to be careful when using this compound and should use appropriate safety precautions. Another limitation is that 5-(1-azepanylsulfonyl)-N-ethyl-2-methoxybenzamide has been shown to have a narrow therapeutic window, which means that it can be difficult to use in clinical settings.

Future Directions

There are several future directions for research on 5-(1-azepanylsulfonyl)-N-ethyl-2-methoxybenzamide. One area of research is the development of new drugs that target potassium channels. 5-(1-azepanylsulfonyl)-N-ethyl-2-methoxybenzamide has been used as a model compound for the development of these drugs, and researchers are continuing to explore new compounds that can modulate potassium channel activity.
Another area of research is the study of the effects of 5-(1-azepanylsulfonyl)-N-ethyl-2-methoxybenzamide on the body. Researchers are continuing to explore the biochemical and physiological effects of this compound and are working to better understand its mechanism of action. This research could lead to new insights into the role of potassium channels in the body and could help to identify new targets for drug development.
Conclusion
In conclusion, 5-(1-azepanylsulfonyl)-N-ethyl-2-methoxybenzamide is a potassium channel blocker that has been widely used in scientific research. This compound has been used to study the physiology and pharmacology of potassium channels and has been shown to have a variety of effects on the body, including altering heart rate, blood pressure, and neurotransmitter release. While there are advantages and limitations to using 5-(1-azepanylsulfonyl)-N-ethyl-2-methoxybenzamide in lab experiments, this compound remains an important tool for researchers who are working to better understand the role of potassium channels in the body.

Synthesis Methods

5-(1-azepanylsulfonyl)-N-ethyl-2-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 2-methoxybenzoyl chloride with ethylamine to form N-ethyl-2-methoxybenzamide. The second step involves the reaction of N-ethyl-2-methoxybenzamide with sodium azide to form N-ethyl-2-azidobenzamide. The final step involves the reaction of N-ethyl-2-azidobenzamide with 1-azepane-sulfonyl chloride to form 5-(1-azepanylsulfonyl)-N-ethyl-2-methoxybenzamide.

Scientific Research Applications

5-(1-azepanylsulfonyl)-N-ethyl-2-methoxybenzamide has been used extensively in scientific research to study the physiology and pharmacology of potassium channels. Potassium channels are ion channels that are found in the cell membrane of neurons, muscle cells, and other cells throughout the body. These channels play a critical role in regulating the electrical activity of cells and are involved in a variety of physiological processes, including heart rate, blood pressure, and neurotransmitter release. 5-(1-azepanylsulfonyl)-N-ethyl-2-methoxybenzamide has been used to study the function of these channels and to develop new drugs that target them.

properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-N-ethyl-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-17-16(19)14-12-13(8-9-15(14)22-2)23(20,21)18-10-6-4-5-7-11-18/h8-9,12H,3-7,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJHODOOOPUQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(azepan-1-ylsulfonyl)-N-ethyl-2-methoxybenzamide

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